An In-depth Technical Guide to the Synthesis and Properties of 1,4-Dioxane, 2-phenoxy-
An In-depth Technical Guide to the Synthesis and Properties of 1,4-Dioxane, 2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, and the predicted physicochemical and spectroscopic properties of the ethereal compound 1,4-Dioxane, 2-phenoxy-. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides predicted data based on the analysis of analogous structures. This information is intended to serve as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.
Synthesis of 1,4-Dioxane, 2-phenoxy-
The most viable and well-established method for the synthesis of 1,4-Dioxane, 2-phenoxy- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide acts as the nucleophile, attacking an electrophilic 2-halo-1,4-dioxane, such as 2-chloro-1,4-dioxane.
A detailed, proposed experimental protocol for this synthesis is provided below.
Experimental Protocol: Williamson Ether Synthesis of 1,4-Dioxane, 2-phenoxy-
Materials:
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Phenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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2-Chloro-1,4-dioxane
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Heating mantle with a temperature controller
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Condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of Sodium Phenoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared in a round-bottom flask. To this suspension, a solution of phenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
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Ether Synthesis: To the freshly prepared sodium phenoxide solution, a solution of 2-chloro-1,4-dioxane (1.0 equivalent) in anhydrous DMF is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 1,4-Dioxane, 2-phenoxy- can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of the Precursor: 2-Chloro-1,4-dioxane
The necessary precursor, 2-chloro-1,4-dioxane, can be synthesized from 1,4-dioxane through a free-radical chlorination reaction. A general procedure is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-1,4-dioxane
Materials:
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1,4-Dioxane
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
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Carbon tetrachloride (CCl₄) or another suitable inert solvent
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Filtration apparatus
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Rotary evaporator
Procedure:
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A solution of 1,4-dioxane and N-chlorosuccinimide (1.0-1.2 equivalents) in an inert solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
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A catalytic amount of a radical initiator, such as AIBN or BPO, is added to the mixture.
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The reaction mixture is heated to reflux (the boiling point of the solvent) for several hours. The reaction should be monitored by gas chromatography (GC) or NMR spectroscopy to determine the extent of the reaction.
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Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2-chloro-1,4-dioxane can be purified by vacuum distillation.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 220-240 °C |
| Melting Point | Not available |
| Density | Estimated 1.1-1.2 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. |
Table 2: Predicted Spectroscopic Data for 1,4-Dioxane, 2-phenoxy-
| Spectroscopy | Predicted Chemical Shifts / Frequencies / Fragmentation |
| ¹H NMR | * Aromatic Protons (phenyl group): δ 6.8-7.3 ppm (multiplet, 5H) * Dioxane Protons (CH₂-O-Ar): δ 4.0-4.5 ppm (multiplet, 1H) * Dioxane Protons (other CH₂): δ 3.5-4.0 ppm (multiplets, 6H) |
| ¹³C NMR | * Aromatic Carbons (C-O): δ 155-160 ppm * Aromatic Carbons (other): δ 115-130 ppm * Dioxane Carbons (C-O-Ar): δ 70-80 ppm * Dioxane Carbons (other): δ 65-75 ppm |
| IR Spectroscopy | * Aromatic C-H stretch: ~3030-3100 cm⁻¹ * Aliphatic C-H stretch: ~2850-3000 cm⁻¹ * Aromatic C=C stretch: ~1450-1600 cm⁻¹ * Asymmetric C-O-C stretch (aryl ether): ~1200-1250 cm⁻¹ (strong) * Symmetric C-O-C stretch (aliphatic ether): ~1050-1150 cm⁻¹ (strong) |
| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 180 * Major Fragments: Loss of the phenoxy group (m/z = 87), fragmentation of the dioxane ring. |
Potential Applications in Drug Development
While the specific biological activity of 1,4-Dioxane, 2-phenoxy- has not been reported, the presence of the phenoxy and 1,4-dioxane moieties suggests potential for investigation in drug discovery. Phenoxy-containing compounds are known to exhibit a wide range of biological activities, and the 1,4-dioxane ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties.
Safety and Handling
The toxicological properties of 1,4-Dioxane, 2-phenoxy- have not been determined. However, based on the properties of its components, caution should be exercised. Phenol is toxic and corrosive. 1,4-Dioxane is a suspected carcinogen. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.
Visualizations
Caption: Synthetic workflow for 1,4-Dioxane, 2-phenoxy-.
Caption: Hypothetical signaling pathway modulation.
